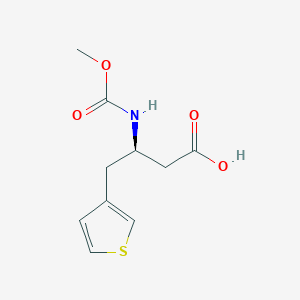
(R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid is an organic compound that features a thiophene ring, a butanoic acid moiety, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and butanoic acid derivatives.
Formation of Intermediate: The thiophene ring is functionalized through various reactions, such as halogenation or lithiation, to introduce the necessary substituents.
Coupling Reactions: The functionalized thiophene is then coupled with a butanoic acid derivative using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organolithium compounds, and Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share structural similarities.
Butanoic Acid Derivatives: Compounds such as 3-hydroxybutanoic acid and 4-aminobutanoic acid have similar functional groups.
Uniqueness
®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
(3R)-3-(methoxycarbonylamino)-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(14)11-8(5-9(12)13)4-7-2-3-16-6-7/h2-3,6,8H,4-5H2,1H3,(H,11,14)(H,12,13)/t8-/m1/s1 |
InChI Key |
FFVVNXZPAQFBJC-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CSC=C1)CC(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CSC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


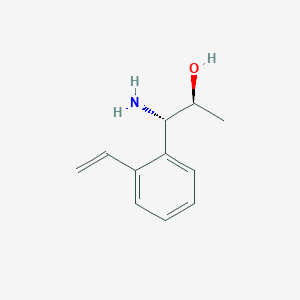
![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
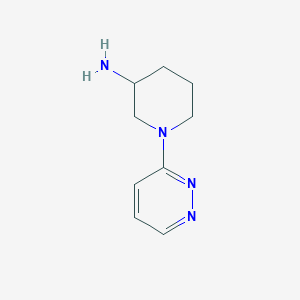
![Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B13033282.png)
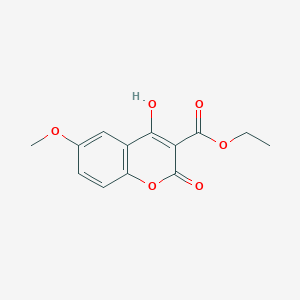

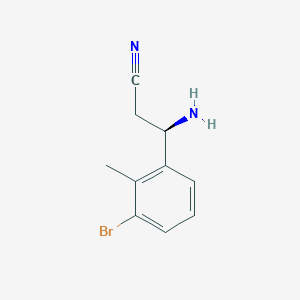

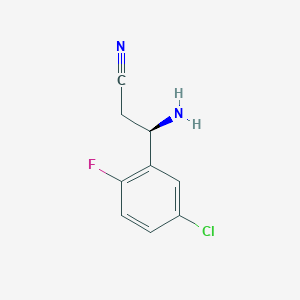
![(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033313.png)


![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)
![2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B13033328.png)
